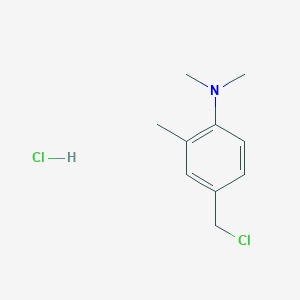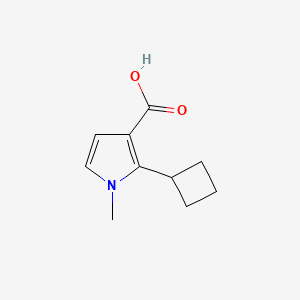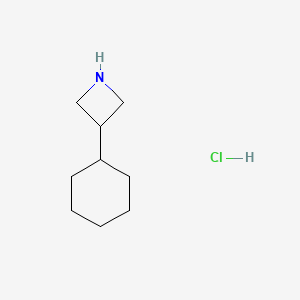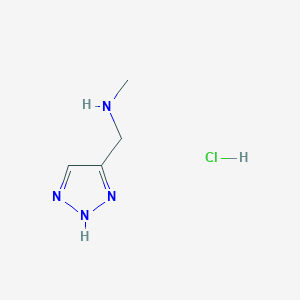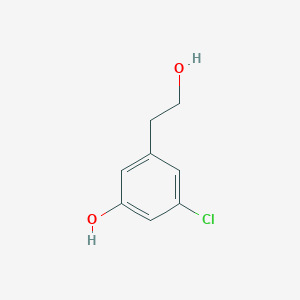
3-氯-5-(2-羟乙基)苯酚
描述
3-Chloro-5-(2-hydroxyethyl)phenol is a chemical compound with the molecular weight of 172.61 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(2-hydroxyethyl)phenol is represented by the InChI code:1S/C8H9ClO2/c9-7-3-6 (1-2-10)4-8 (11)5-7/h3-5,10-11H,1-2H2 . Physical And Chemical Properties Analysis
3-Chloro-5-(2-hydroxyethyl)phenol is a powder at room temperature . It has a molecular weight of 172.61 .科学研究应用
药理特性和生物活性
- 绿原酸 (CGA) 和酚类化合物: CGA 是一种类似于 3-氯-5-(2-羟乙基)苯酚的酚类化合物,具有多种生物和药理作用,包括抗氧化、抗菌、保肝、保护心脏、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压活性。它还调节脂质代谢和葡萄糖,有助于治疗肝脂肪变性、心血管疾病、糖尿病和肥胖 (Naveed et al., 2018).
化学分析和合成
- 定量核磁分析: 与氯化酚类化合物相关的化合物 2-氯-4,4,5,5-四甲基-1,3,2-二氧杂磷杂环己烷已用于木质素中羟基的定量核磁分析,提供了对 3-氯-5-(2-羟乙基)苯酚等酚类化合物性质的见解 (Granata & Argyropoulos, 1995).
环境和材料科学
- 二氧化锰氧化: 对三氯生和氯苯酚被二氧化锰氧化转化(二氧化锰在结构上与 3-氯-5-(2-羟乙基)苯酚相关)的研究揭示了类似氯化酚的环境归宿和转化 (Zhang & Huang, 2003).
- 羟基化过程中的催化: 将氧钒 (IV) 酞菁植入到氯官能化的 SBA-15 上(与氯化酚的催化有关)的研究,提供了对类似化合物在化学转化中的催化潜力的见解 (Farahmand et al., 2020).
安全和危害
属性
IUPAC Name |
3-chloro-5-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,10-11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCKWVWRCASNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-hydroxyethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)
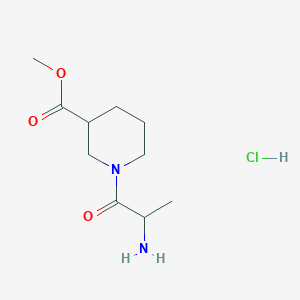
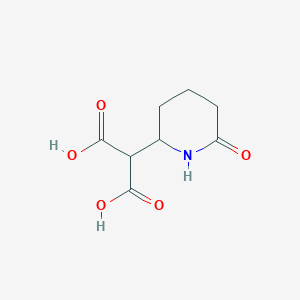
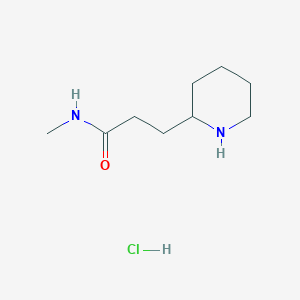

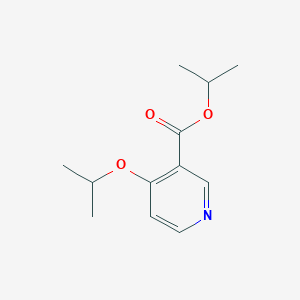
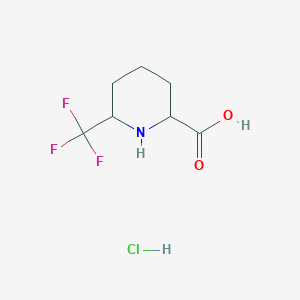

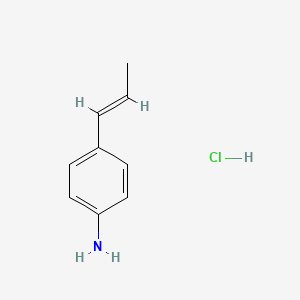
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)
